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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinoxaline

Cat. No.: B128128

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,
and applications of 2-(Trifluoromethyl)quinoxaline. The information is intended to support
research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers

2-(Trifluoromethyl)quinoxaline is a heterocyclic compound featuring a quinoxaline core
substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of
a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in
medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of
molecules to their biological targets.[1][2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the
electronic properties and reactivity of the quinoxaline ring system.[1] This makes it a valuable
building block for the synthesis of a wide range of biologically active compounds.[3]
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Identifier Value

IUPAC Name 2-(Trifluoromethyl)quinoxaline

CAS Number 148853-42-3[4]

Molecular Formula CoHsF3N2[4]

Molecular Weight 198.14 g/mol [4]

SMILES String FC(F)(F)clcnc2ccceee2nl

InChl Key YIQVNKFWTSLVSA-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of 2-(Trifluoromethyl)quinoxaline are summarized
below. These properties are crucial for its handling, storage, and application in various
experimental settings.

Property Value Source
Physical Form Powder

Melting Point 60-65 °C

Assay Purity 97%

Reactivity and Applications

2-(Trifluoromethyl)quinoxaline serves as a key intermediate in organic synthesis, particularly
in the development of pharmaceutical agents. The trifluoromethyl group enhances the
lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in
general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer,
antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to
significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore,
derivatives of 2-(Trifluoromethyl)quinoxaline are explored as kinase inhibitors, which are
relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds
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have been identified as inhibitors of type Il receptor tyrosine kinases like c-KIT, PDGFR, and
FLT3.[1]

Logical Relationship: From Core Structure to Biological
Activity

The following diagram illustrates the logical progression from the core chemical structure to its
potential therapeutic applications, driven by the key functional groups.
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Structure-Activity Relationship Flowchart.
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Experimental Protocols
Synthesis of 2-(Trifluoromethyl)quinoxaline

A common method for the synthesis of quinoxaline derivatives involves the condensation of an
o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For 2-(Trifluoromethyl)quinoxaline,
a plausible synthetic route would involve the reaction of o-phenylenediamine with a
trifluoromethyl-containing 1,2-dicarbonyl equivalent.

Materials:

o-Phenylenediamine

3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)

Ethanol or Acetic Acid (as solvent)

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-
phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).

e Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1
equivalents) to the solution.

» Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer
Chromatography (TLC).

e Upon completion, allow the mixture to cool to room temperature.

 Remove the solvent under reduced pressure using a rotary evaporator.

e The crude product can be purified by recrystallization from a suitable solvent (e.qg.,
ethanol/water mixture) or by column chromatography on silica gel to yield pure 2-
(Trifluoromethyl)quinoxaline.
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Synthesis Workflow Diagram
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General synthesis workflow for 2-(Trifluoromethyl)quinoxaline.
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Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Prepare a sample by dissolving approximately 5-10 mg of purified 2-
(Trifluoromethyl)quinoxaline in about 0.6 mL of a deuterated solvent (e.g., CDCIs) in an
NMR tube.

e Acquire 1H, 13C, and °F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or
higher).

e For *H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).
e For °F NMR, a singlet corresponding to the -CFs group is expected.

e For 3C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group
(as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

» Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

e Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

o The expected molecular ion peak [M+H]* would be observed at m/z 199.14.

Safety Information

2-(Trifluoromethyl)quinoxaline is classified as hazardous. Researchers must handle this
compound with appropriate personal protective equipment (PPE) in a well-ventilated fume
hood.
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Hazard Information Details

GHS Pictograms

Signal Word Danger

H301: Toxic if swallowed. H315: Causes skin
Hazard Statements irritation. H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

P261, P264, P271, P301 + P310, P302 + P352,

Precautionary Statements
P305 + P351 + P338

Target Organs Respiratory system

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 2-
(Trifluoromethyl)quinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b128128#structure-and-properties-of-2-trifluoromethyl-
quinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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